(R)-OP-1074

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

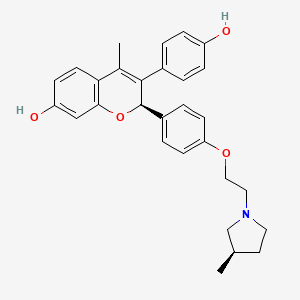

C29H31NO4 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol |

InChI |

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29-/m1/s1 |

InChI Key |

KDVXAPCZVZMPMU-SONOPUAISA-N |

Isomeric SMILES |

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O |

Canonical SMILES |

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-OP-1074: A Comprehensive Technical Guide on its Mechanism of Action as a Pure Antiestrogen and Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-OP-1074 is a novel investigational agent identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD). Its unique mechanism of action, centered on the specific disruption of the estrogen receptor alpha (ERα) helix 12, confers complete antagonistic activity without any partial agonist effects. This property makes this compound a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer, particularly in cases of resistance to current endocrine therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by a compilation of key experimental data, detailed protocols, and visual representations of its molecular interactions and signaling pathways.

Core Mechanism of Action: Disruption of ERα Helix 12 and Subsequent Degradation

The primary mechanism of action of this compound involves its direct interaction with the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). Unlike selective estrogen receptor modulators (SERMs) that can exhibit dual agonist/antagonist effects, this compound functions as a pure antagonist.[1]

The key to its pure antiestrogenic activity lies in the specific stereochemistry of its methyl-pyrrolidine side chain.[1] This R-stereoisomer induces a conformational change in ERα that specifically disrupts the positioning of helix 12, a critical region for coactivator binding and transcriptional activation. By preventing helix 12 from adopting an active conformation, this compound effectively blocks the downstream signaling cascade that leads to the transcription of estrogen-responsive genes.

Furthermore, the altered conformation of the ERα protein induced by this compound marks it for degradation by the cellular proteasome machinery. This dual action of antagonizing and degrading ERα leads to a profound and sustained inhibition of estrogen signaling in cancer cells.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Inhibition of E2-stimulated Transcription | - | IC50 | 7.03 ± 0.05 nM |

| Alkaline Phosphatase (AP) Activity (Agonist Mode) | Ishikawa | Max Activity (at 1 nM) | 8% of E2 control |

| Antagonism of E2-stimulated AP Activity | Ishikawa | IC50 | ~20 nM |

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

| Treatment Group | Dose | Route of Administration | Outcome |

| This compound | 100 mg/kg | Oral (twice daily) | Tumor shrinkage |

| Tamoxifen | 100 mg/kg | Oral (daily) | - |

| Fulvestrant | 100 mg/kg | Subcutaneous (daily) | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Uterotrophic Assay

This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight.

-

Animal Model: Ovariectomized BALB/c mice.

-

Procedure:

-

Animals are treated daily for three days with the test compound or vehicle control.

-

A positive control group receives 17β-estradiol (E2) to induce uterine growth.

-

For antagonist testing, a group receives both E2 and the test compound.

-

On the fourth day, animals are euthanized, and the uteri are excised and weighed (wet weight).

-

-

Endpoint: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in E2-induced uterine weight indicates anti-estrogenic activity.

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of a compound in a tumor model that is resistant to standard-of-care tamoxifen.

-

Cell Line: MCF7/HER2/neu human breast cancer cells.

-

Animal Model: Ovariectomized athymic nude mice.

-

Procedure:

-

MCF7/HER2/neu cells are implanted into the mice, which are also implanted with estrogen pellets to support initial tumor growth.

-

Once tumors are established, treatment with this compound, tamoxifen, or fulvestrant is initiated.

-

Tumor volume is measured regularly throughout the study.

-

-

Endpoint: The primary endpoint is the change in tumor volume over time. A reduction in tumor volume indicates anti-tumor efficacy.

Alkaline Phosphatase (AP) Activity Assay

This in vitro assay is used to distinguish between pure antiestrogens and SERMs by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme.

-

Cell Line: Ishikawa human endometrial adenocarcinoma cells.

-

Procedure:

-

Cells are treated with the test compound in the presence or absence of E2 for a specified period.

-

AP activity is then measured using a colorimetric or fluorometric substrate.

-

-

Endpoint: Pure antiestrogens do not induce AP activity in the absence of E2 (agonist mode) and completely block E2-induced AP activity (antagonist mode).

Inhibition of E2-Stimulated Transcription

This in vitro assay quantifies the ability of a compound to inhibit estrogen-driven gene transcription.

-

System: Cells (e.g., SK-BR-3) are transiently transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

-

Procedure:

-

Transfected cells are treated with the test compound in the presence of E2.

-

After an incubation period, the activity of the reporter gene product (e.g., luciferase) is measured.

-

-

Endpoint: The concentration of the compound that inhibits 50% of the E2-stimulated reporter activity is determined as the IC50 value.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.

Conclusion

This compound represents a significant advancement in the development of endocrine therapies for ER+ breast cancer. Its dual mechanism of pure ERα antagonism and degradation, driven by the specific disruption of helix 12, offers a potential therapeutic advantage, particularly in the context of acquired resistance to existing treatments. The preclinical data presented in this guide provide a strong rationale for the continued clinical development of this compound.

References

(R)-OP-1074: A Technical Guide to a Novel Pure Antiestrogen Targeting Estrogen Receptor Alpha Helix 12

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-OP-1074 is a novel, orally bioavailable, pure antiestrogen and selective estrogen receptor degrader (PA-SERD) that has demonstrated significant preclinical efficacy in models of endocrine-resistant breast cancer. Its unique mechanism of action involves the direct disruption of the alpha-helical structure of helix 12 in the ligand-binding domain of the estrogen receptor alpha (ERα). This disruption prevents the receptor from adopting an active conformation, leading to a complete blockade of ERα signaling and subsequent degradation of the receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for key assays.

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target ERα signaling are the cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering therapies like tamoxifen and aromatase inhibitors ineffective.

Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic strategy to overcome this resistance. By promoting the degradation of the ERα protein, SERDs can eliminate the driver of tumor growth, even in the presence of activating mutations. This compound has emerged as a promising next-generation SERD with a distinct mechanism of action centered on the critical regulatory region of ERα, helix 12.

This compound: Mechanism of Action

The conformational position of helix 12 is the determining factor in the transcriptional activity of ERα. In the presence of an agonist like estradiol, helix 12 folds over the ligand-binding pocket, creating a binding surface for coactivator proteins and initiating gene transcription.[1] Conversely, antagonists reposition helix 12 to block this coactivator binding.

This compound features a specific stereochemistry with a methyl group on its pyrrolidine side chain that is crucial for its potent activity.[2] This specific configuration allows this compound to bind to the ERα ligand-binding domain and directly disrupt the stable positioning of helix 12. This disruption prevents the formation of the coactivator binding groove, thereby completely silencing the transcriptional activity of the receptor. This pure antagonism is coupled with the induction of ERα degradation, classifying this compound as a PA-SERD.[2]

Below is a diagram illustrating the signaling pathway of Estrogen Receptor alpha and the mechanism of action of this compound.

References

- 1. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications | MDPI [mdpi.com]

(R)-OP-1074: A Technical Guide to its Stereochemistry and Antiestrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a novel benzopyran derivative that has demonstrated significant potential as a pure antiestrogen and a selective estrogen receptor degrader (SERD). Its development marks a critical advancement in the pursuit of more effective treatments for endocrine-resistant breast cancer. The unique stereochemistry of this compound is fundamental to its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to complete antagonism of ERα signaling and subsequent degradation of the receptor. This technical guide provides an in-depth overview of the stereochemistry, biological activity, and experimental evaluation of this compound.

Stereochemistry and Structure-Activity Relationship

The potent antiestrogenic activity of OP-1074 is intrinsically linked to its specific stereoisomeric configuration. The molecule possesses a chiral center at the 3-position of the pyrrolidine ring, and it is the (R)-enantiomer, this compound, that exhibits the desired pharmacological profile.

Biochemical and crystal structure analyses have revealed a precise structure-activity relationship. The stereospecific methyl group on the pyrrolidine side chain of this compound plays a crucial role in its interaction with the ERα ligand-binding domain.[1] This specific orientation is critical for displacing helix 12 of the receptor, a key conformational change that prevents the binding of coactivators and shifts the receptor into an inactive state, ultimately tagging it for proteasomal degradation.[1]

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various preclinical models.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | This compound | Fulvestrant | Reference |

| E2-Stimulated Transcription (ERα) | - | IC₅₀ | 1.6 nM | - | [2] |

| E2-Stimulated Transcription (ERβ) | - | IC₅₀ | 3.2 nM | - | [2] |

| Cell Proliferation | MCF-7 | IC₅₀ | 6.3 nM | - | [2] |

| Cell Proliferation | CAMA-1 | IC₅₀ | 9.2 nM | - | [2] |

| Alkaline Phosphatase Activity (Antagonist) | Ishikawa | IC₅₀ | 20 nM | 3 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Tamoxifen-Resistant Xenograft Model

| Treatment Group (100 mg/kg) | Mean Change in Tumor Volume (%) | Statistical Significance (vs. Fulvestrant) | Reference |

| Vehicle | Growth | - | [4] |

| Tamoxifen | Growth | - | [4] |

| Fulvestrant | Slight Regression | - | [4] |

| This compound (twice daily) | Significant Regression | p < 0.05 | [4] |

Mechanism of Action: ERα Degradation

This compound functions as a selective estrogen receptor degrader (SERD). Upon binding to ERα, it induces a conformational change that leads to the destabilization and subsequent degradation of the receptor protein.

ERα Signaling and this compound-Mediated Degradation

Caption: ERα signaling pathway and its disruption by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Uterotrophic Assay

This in vivo assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature female rats or mice.

-

Dosing: Animals are treated with the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., estradiol) for three consecutive days. For antagonist studies, the test compound is co-administered with estradiol.

-

Endpoint: On the fourth day, animals are euthanized, and their uteri are excised and weighed (wet weight).

-

Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a significant decrease in estradiol-induced uterine weight gain indicates antiestrogenic activity.

MCF-7 Xenograft Model for Tamoxifen-Resistant Breast Cancer

This in vivo model evaluates the anti-tumor efficacy of compounds in a setting that mimics acquired resistance to endocrine therapy.

Methodology:

-

Cell Line: MCF-7/HER2/neu cells, which are tamoxifen-resistant, are used.

-

Animal Model: Ovariectomized athymic nude mice are implanted with estrogen pellets to support initial tumor growth.

-

Tumor Implantation: MCF-7/HER2/neu cells are implanted into the mice.

-

Treatment: Once tumors are established, animals are randomized into treatment groups and dosed with the vehicle, tamoxifen, fulvestrant, or this compound.[4]

-

Endpoint: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.

-

Analysis: The change in tumor volume over time is calculated and compared between treatment groups.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical experimental workflow for evaluating this compound.

ERα Degradation Assay (Western Blot)

This in vitro assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Methodology:

-

Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are cultured.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for ERα. A loading control (e.g., β-actin) is also probed to ensure equal protein loading.

-

Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme, and the band intensity is quantified. The level of ERα protein is normalized to the loading control and compared between treated and untreated cells.

Luciferase Reporter Gene Assay for ERα Transcriptional Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERα.

Methodology:

-

Cell Line: A suitable cell line (e.g., SK-BR-3) is transiently transfected with two plasmids: one expressing the ERα ligand-binding domain (or full-length ERα) and another containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE).[4]

-

Treatment: Transfected cells are treated with a vehicle control, estradiol (E2) alone, or E2 in combination with various concentrations of the test compound (e.g., this compound).

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of the test compound on E2-stimulated luciferase activity is then calculated to determine the IC₅₀ value.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ER-positive breast cancer. Its unique stereochemistry is the key determinant of its potent and pure antiestrogenic activity, which is mediated through the disruption of ERα helix 12 and subsequent degradation of the receptor. The preclinical data strongly support its potential as an effective therapeutic agent, particularly in the context of acquired resistance to current endocrine therapies. Further clinical investigation of this compound and similar compounds is warranted.

References

(R)-OP-1074: A Novel Pure Antiestrogen for Endocrine-Resistant Breast Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. (R)-OP-1074 has emerged as a promising therapeutic agent, functioning as a pure antiestrogen and a selective estrogen receptor degrader (SERD). This document provides a comprehensive technical overview of this compound, summarizing its preclinical data, mechanism of action, and the experimental protocols used in its evaluation.

This compound is a pure antiestrogen and a selective ER degrader (PA-SERD) that has shown efficacy in shrinking tumors in a tamoxifen-resistant xenograft model.[1] Its unique stereochemistry plays a crucial role in its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12.[1] Developed by Olema Pharmaceuticals, this compound represents a significant advancement in the pursuit of next-generation endocrine therapies.[2][3]

Core Mechanism of Action

This compound exerts its potent anti-tumor effects through a dual mechanism:

-

Pure Antiestrogen Activity: It acts as a complete antagonist of the estrogen receptor, blocking its activation even in the presence of estrogen. This pure antagonism prevents the tissue-specific agonist effects sometimes seen with other endocrine therapies.[1]

-

Selective Estrogen Receptor Degrader (SERD): this compound induces the degradation of the ERα protein.[1][4] This is achieved through a stereospecific interaction with the ERα ligand-binding domain, which leads to conformational changes, particularly in helix 12, marking the receptor for proteasomal degradation.[1][5]

This dual action effectively eliminates the primary driver of tumor growth in ER+ breast cancer, including those that have developed resistance to traditional endocrine therapies like tamoxifen.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

| Cell Line | Assay | Parameter | This compound | Fulvestrant | Tamoxifen |

| MCF-7 | E2-stimulated transcription | IC50 | 1.6 nM | - | - |

| CAMA-1 | E2-stimulated transcription | IC50 | 3.2 nM | - | - |

| MCF-7 | Proliferation | IC50 | 6.3 nM | - | - |

| CAMA-1 | Proliferation | IC50 | 9.2 nM | - | - |

| WT/D538G heterozygous cells | Transcriptional Inhibition | IC50 | 0.52 ± 0.63 nM | 0.57 ± 0.69 nM | - |

Table 1: In Vitro Activity of this compound. [4][6]

| Animal Model | Treatment | Dosage | Tumor Volume Change |

| Tamoxifen-resistant MCF7/HER2/neu xenograft | This compound | 100 mg/kg (twice daily, oral) | Significant tumor shrinkage |

| Tamoxifen-resistant MCF7/HER2/neu xenograft | Fulvestrant | 100 mg/kg (daily, subcutaneous) | Tumor growth inhibition |

| Tamoxifen-resistant MCF7/HER2/neu xenograft | Tamoxifen | 100 mg/kg (daily, oral) | Continued tumor growth |

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model. [7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in ER+ Breast Cancer Cells

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: MCF-7 and CAMA-1 human breast cancer cell lines.[4]

-

Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-100 nM) for a specified period (e.g., 24 hours).[4]

-

Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

ERα Degradation Assay (Western Blot)

-

Cell Lines: MCF-7 and CAMA-1 cells.[4]

-

Treatment: Cells are treated with this compound (e.g., 100 nM) for 24 hours.[4]

-

Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) is also probed.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative levels of ERα protein.

Tamoxifen-Resistant Xenograft Model

-

Animal Model: Ovariectomized female athymic nude mice.[7]

-

Cell Line: Tamoxifen-resistant MCF7/HER2/neu human breast cancer cells.[7]

-

Implantation: Cells are implanted subcutaneously into the flank of the mice. Estrogen pellets are also implanted to support initial tumor growth.[7]

-

Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Mice are randomized into treatment groups (n=10 per group):

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test) is performed to compare the efficacy of the different treatments.[7] A waterfall plot can be used to show the response of individual tumors.[7]

Uterotrophic Assay for Antiestrogenic Activity

-

Animal Model: Immature or ovariectomized female rats or mice.[8][9]

-

Acclimation: Animals are acclimated for a period before the start of the study.

-

Treatment Groups:

-

Vehicle control

-

Estrogen (e.g., 17β-estradiol) to induce uterine growth

-

This compound alone (to assess for any estrogenic activity)

-

Estrogen + this compound (to assess antiestrogenic activity)

-

-

Administration: Treatments are administered daily for a set number of days (e.g., three consecutive days).[8]

-

Endpoint: On the day after the last treatment, animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

Analysis: A significant reduction in uterine weight in the estrogen + this compound group compared to the estrogen-only group indicates antiestrogenic activity. No significant increase in uterine weight in the this compound alone group compared to the vehicle control confirms the absence of estrogenic activity.

Conclusion and Future Directions

This compound has demonstrated significant preclinical potential as a therapeutic agent for endocrine-resistant ER+ breast cancer. Its dual mechanism of pure antiestrogenicity and selective ERα degradation offers a promising strategy to overcome the limitations of current endocrine therapies. The data from in vitro and in vivo studies, particularly in tamoxifen-resistant models, provide a strong rationale for its further clinical development. Future research will likely focus on the clinical evaluation of this compound or its analogs, such as palazestrant (OP-1250), which is currently in clinical trials, to establish their safety and efficacy in patients with advanced, endocrine-resistant breast cancer.[10][11][12][13][14][15] The insights gained from the preclinical characterization of this compound have been instrumental in guiding the development of this new class of oral SERDs.

References

- 1. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. olema.com [olema.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. elifesciences.org [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. olema.com [olema.com]

- 11. seekingalpha.com [seekingalpha.com]

- 12. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Announces New Clinical Trial Agreement with Pfizer to Combine Palazestrant with Atirmociclib in ER+/HER2- Metastatic Breast Cancer [ir.olema.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. olema.com [olema.com]

The Discovery and Synthesis of (R)-OP-1074: A Potent and Selective Estrogen Receptor Degrader

(R)-OP-1074 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key preclinical experimental data.

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing a pure antiestrogen with superior properties to existing endocrine therapies. The rationale was to create a molecule that could effectively antagonize and degrade the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers, without the partial agonist activity seen with selective estrogen receptor modulators (SERMs) like tamoxifen.

The discovery process involved the synthesis and screening of a panel of benzopyran derivatives with varied side chains.[1] The key innovation in the structure of this compound is the stereospecific placement of a methyl group on the pyrrolidine side chain, which was found to be crucial for its pure antiestrogenic activity and potent ERα degradation.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

-

Complete Estrogen Receptor Antagonism: It acts as a pure antagonist of both ERα and ERβ, completely blocking the transcriptional activity induced by estradiol.[2] This is achieved by binding to the ligand-binding domain of the estrogen receptor and inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription.

-

Selective Estrogen Receptor Degradation (SERD): Upon binding, this compound induces the degradation of the ERα protein via the ubiquitin-proteasome pathway.[1][3] This reduction in the total cellular levels of ERα further diminishes the estrogen signaling that drives tumor growth.

The specific stereochemistry of the (R)-isomer is critical for disrupting the conformation of helix 12 in the ERα ligand-binding domain, a key step in conferring its pure antiestrogenic and SERD activity.[1]

Signaling Pathway

The estrogen receptor signaling pathway is a complex network that can be activated through genomic and non-genomic mechanisms. This compound primarily targets the genomic signaling pathway.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While a detailed, publicly available protocol is limited, the general approach involves the synthesis of a benzopyran core followed by the stereospecific introduction of the pyrrolidine side chain. The synthesis of related benzopyran and chromene derivatives has been described in the literature, providing a basis for a proposed synthetic route.[4][5][6]

A plausible, though not definitively published, synthetic workflow is outlined below.

Quantitative Data Summary

This compound has demonstrated potent activity in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ERα Binding Affinity (IC50) | - | 1.6 nM | [2] |

| ERβ Binding Affinity (IC50) | - | 3.2 nM | [2] |

| Inhibition of E2-stimulated Transcription (IC50) | MCF-7 | 6.3 nM | [2] |

| Inhibition of Cell Proliferation (IC50) | MCF-7 | 6.3 nM | [2] |

| Inhibition of Cell Proliferation (IC50) | CAMA-1 | 9.2 nM | [2] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Tamoxifen-resistant xenograft | This compound | 100 mg/kg | Tumor shrinkage | [1] |

| Ovariectomized mice (Uterotrophic assay) | This compound | 100 mg/kg | No uterine growth (pure antagonist) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of ER+ breast cancer cells.[8][9][10]

Workflow:

Methodology:

-

Cell Seeding: ER-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 5 to 7 days.

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

ERα Degradation Assay (Western Blot)

This protocol is used to determine the ability of this compound to induce the degradation of the ERα protein.[3][11][12][13][14]

Methodology:

-

Cell Treatment: ER+ breast cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

Uterotrophic Assay in Ovariectomized Mice

This in vivo assay is used to assess the estrogenic or anti-estrogenic activity of a compound.[7][15][16][17][18]

Methodology:

-

Animal Model: Immature or ovariectomized female mice are used. Ovariectomy removes the endogenous source of estrogen.

-

Dosing: Animals are treated with the test compound (this compound), a vehicle control, a positive control (e.g., estradiol), and the test compound in combination with the positive control. Dosing is typically performed daily for 3-7 days.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight).

-

Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight indicates estrogenic activity, while the inhibition of estradiol-induced uterine growth indicates anti-estrogenic activity.

Conclusion

This compound is a promising new therapeutic agent for ER+ breast cancer. Its unique stereochemistry confers a pure antiestrogenic and potent SERD profile, leading to robust antitumor activity in preclinical models, including those resistant to standard-of-care endocrine therapies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and endocrine therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients.

References

- 1. OP-1074 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]

- 4. journals.urfu.ru [journals.urfu.ru]

- 5. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. sartorius.com [sartorius.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. mdpi.com [mdpi.com]

- 17. Uterotrophic assay of percutaneous lavender oil in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-OP-1074: A Pure Antiestrogen Targeting the Estrogen Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-OP-1074 has emerged as a potent and promising pure antiestrogen, demonstrating significant potential in the context of endocrine-sensitive cancers. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, positioning it as a selective estrogen receptor degrader (SERD) with a distinct therapeutic profile.

Core Mechanism of Action: A Pure Antiestrogen and Selective Estrogen Receptor Degrader (SERD)

This compound is a benzopyran derivative distinguished by a stereospecific methyl on its pyrrolidine side chain. This specific configuration is crucial for its potent antiestrogenic activity.[1] The primary mechanism of action of this compound is its function as a pure antiestrogen, a class of compounds completely devoid of the partial agonist activity that can limit the efficacy of selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2]

At the molecular level, this compound binds to the estrogen receptor alpha (ERα) and disrupts the conformation of helix 12 in the ligand-binding domain.[1] This disruption prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. Furthermore, this altered conformation marks the ERα protein for proteasomal degradation, classifying this compound as a selective estrogen receptor degrader (SERD).[1] This dual action of antagonizing and degrading the estrogen receptor leads to a profound and sustained blockade of estrogen signaling.

Quantitative Analysis: In Vitro and In Vivo Efficacy

The preclinical profile of this compound is characterized by its high potency in inhibiting estrogen-driven cellular processes and its efficacy in in vivo models of breast cancer. The following tables summarize the key quantitative data for this compound in comparison to other relevant endocrine therapies.

| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | E2-Stimulated Transcription Inhibition (IC50, nM) | MCF-7 Cell Proliferation Inhibition (IC50, nM) | CAMA-1 Cell Proliferation Inhibition (IC50, nM) |

| This compound | Not explicitly quantified | Not explicitly quantified | 1.6 | 6.3 | 9.2 |

| (S)-OP-1154 | Not explicitly quantified | Not explicitly quantified | 6.0 | 5.6 | Not Reported |

| Fulvestrant | 27 | Not Reported | 2.5 | 2.0 | Not Reported |

| 4-Hydroxytamoxifen | 0.98 | 2.46 | 13 | Not Reported | Not Reported |

(Data for this compound, (S)-OP-1154, and Fulvestrant from Fanning et al., 2018 and MedchemExpress. Data for 4-Hydroxytamoxifen from various sources.)

| Compound | In Vivo Model | Dosage | Outcome |

| This compound | Tamoxifen-resistant MCF7/HER2/neu xenograft | 100 mg/kg, twice daily, oral gavage | Efficacious in shrinking tumors.[1] Statistically different from fulvestrant at the end of the study.[3] |

| Fulvestrant | Tamoxifen-resistant MCF7/HER2/neu xenograft | 100 mg/kg, daily, subcutaneous injection | Less effective than this compound in this model.[3] |

| Tamoxifen | Tamoxifen-resistant MCF7/HER2/neu xenograft | 100 mg/kg, daily, oral gavage | Tumors were resistant to tamoxifen treatment.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the characterization of this compound.

Estrogen Receptor Binding Affinity Assay

The binding affinity of compounds to the estrogen receptor is typically determined through a competitive binding assay.

-

Preparation of ER Source: Human recombinant ERα or ERβ, or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) can be used.

-

Radioligand: A radiolabeled estrogen, such as [3H]-17β-estradiol, is used at a fixed concentration.

-

Competition: Increasing concentrations of the test compound (e.g., this compound) are incubated with the ER source and the radioligand.

-

Separation: Bound and free radioligand are separated, often using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated by non-linear regression analysis. The Ki (inhibition constant) can then be derived from the IC50 value.

In Vitro Alkaline Phosphatase Assay for (Anti)estrogenic Activity

This assay is used to distinguish between pure antiestrogens and SERMs by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme, in Ishikawa cells.

-

Cell Culture: Ishikawa cells are maintained in a phenol red-free medium to eliminate exogenous estrogenic stimuli.

-

Treatment (Agonist Mode): Cells are treated with various concentrations of the test compound alone for 3 days to assess for any agonist activity.

-

Treatment (Antagonist Mode): Cells are co-treated with a fixed concentration of 17β-estradiol (E2) and increasing concentrations of the test compound for 3 days to assess antagonist activity.

-

Assay: After treatment, cells are lysed, and alkaline phosphatase activity is measured using a colorimetric or fluorometric substrate.

-

Data Analysis: Activity is normalized to a positive control (E2 alone). Pure antiestrogens like this compound show minimal to no induction of alkaline phosphatase in agonist mode.[4]

Western Blot for ERα Degradation

This protocol quantifies the ability of a compound to induce the degradation of the ERα protein.

-

Cell Culture and Treatment: ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1) are treated with the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin).

Uterotrophic Bioassay in Ovariectomized Mice

This in vivo assay assesses the estrogenic or antiestrogenic effects of a compound on the uterus.

-

Animal Model: Ovariectomized adult female mice (e.g., BALB/c) are used to eliminate endogenous estrogen production.

-

Dosing: Animals are treated daily for a set period (e.g., 3 days) with the vehicle, a positive control (E2), the test compound alone (to assess agonist effects), or the test compound in combination with E2 (to assess antagonist effects). This compound was administered via oral gavage.

-

Endpoint: At the end of the treatment period, the uterine wet weight is measured.

-

Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The ability of a compound to block the E2-induced increase in uterine weight demonstrates antiestrogenic activity. This compound demonstrates pure antiestrogenic activity in this assay.[4]

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of a compound in a clinically relevant setting of acquired resistance to tamoxifen.

-

Cell Line: A tamoxifen-resistant breast cancer cell line, such as MCF7/HER2/neu, is used.

-

Animal Model: Ovariectomized athymic nude mice are implanted with an estrogen pellet to support initial tumor growth.

-

Tumor Implantation: The cancer cells are implanted into the mice.

-

Treatment: Once tumors are established, animals are randomized into treatment groups and dosed with the vehicle, tamoxifen, fulvestrant, or the test compound (this compound).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Data Analysis: Changes in tumor volume over time are compared between treatment groups to determine the efficacy of the test compound. This compound was shown to shrink tumors in this model.[3]

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental frameworks discussed, the following diagrams are provided.

Caption: Mechanism of Action of this compound vs. Estradiol on ERα Signaling.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-OP-1074: A Stereochemical Investigation into Estrogen Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a stereoisomer of the potent and selective estrogen receptor degrader (PA-SERD), OP-1074. The preclinical evaluation of OP-1074 has revealed a significant structure-activity relationship, with the stereochemistry of the methyl group on the pyrrolidine side chain playing a pivotal role in its pure antiestrogenic activity.[1][2] This document provides a comprehensive overview of the available preclinical data on OP-1074, with a focus on the comparative role of its (R)-isomer, this compound, which often serves as a control compound in these investigations. The data presented herein underscores the importance of stereospecificity in the design of next-generation endocrine therapies for estrogen receptor-positive (ER+) cancers.

Core Compound Profile: OP-1074

OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen.[1][2] Its mechanism of action involves the disruption of estrogen receptor alpha (ERα) helix 12, leading to the degradation of the receptor.[1] This activity confers its classification as a PA-SERD.

Table 1: In Vitro Activity of OP-1074

| Assay | Cell Line | Endpoint | IC50 (nM) | Reference |

| E2-stimulated transcription | - | ERα inhibition | 1.6 | [2] |

| E2-stimulated transcription | - | ERβ inhibition | 3.2 | [2] |

| Cell Proliferation | MCF-7 | Inhibition | 6.3 | [2] |

| Cell Proliferation | CAMA-1 | Inhibition | 9.2 | [2] |

| E2-stimulated Alkaline Phosphatase Activity | Ishikawa | Inhibition | 20 | [2] |

Table 2: In Vivo Efficacy of OP-1074 in a Tamoxifen-Resistant Xenograft Model

| Animal Model | Treatment Group | Dosing Regimen | Outcome | Reference |

| Ovariectomized athymic nude mice with MCF7/HER2/neu xenografts | OP-1074 | 100 mg/kg, twice daily, oral gavage | Tumor shrinkage | [1] |

| Tamoxifen | 100 mg/kg, daily, oral gavage | - | [1] | |

| Fulvestrant | 100 mg/kg, daily, subcutaneous | - | [1] |

The Role of this compound: A Stereochemical Control

While extensive preclinical data is available for the active compound OP-1074, its isomer, this compound, is primarily utilized as a negative control to demonstrate the stereospecificity of the antiestrogenic effect. The specific stereochemistry of the methyl group on the pyrrolidine side chain of OP-1074 is crucial for its potent activity.[1][2] Studies comparing the activity of OP-1074 with its analogs have highlighted that alterations in this stereocenter can significantly impact the compound's ability to act as a pure antagonist and selective ER degrader.

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: MCF-7 and CAMA-1 breast cancer cells.

-

Treatment: Cells were treated with varying concentrations of OP-1074 (0-100 nM) for 24 hours.

-

Endpoint: Inhibition of cell proliferation was measured to determine the IC50 values.

-

ERα Destabilization: Western blotting was performed on cell lysates after 24-hour treatment with 100 nM OP-1074 to assess the levels of ERα protein.[2]

Uterotrophic Assay in Ovariectomized Mice

-

Animal Model: Ovariectomized BALB/c mice.

-

Treatment: Animals were treated with 100 mg/kg OP-1074 by oral gavage for 3 days, with or without co-administration of 17β-estradiol (E2).

-

Endpoint: The change in uterine wet weight was measured to assess the estrogenic or antiestrogenic activity of the compound. OP-1074 did not increase uterine wet weight, demonstrating its pure antiestrogenic profile.[2]

Tamoxifen-Resistant Xenograft Model

-

Animal Model: Ovariectomized athymic nude mice were implanted with MCF7/HER2/neu cells and an estrogen pellet.

-

Treatment: Once tumors were established, animals were randomized to receive vehicle, tamoxifen (100 mg/kg, daily, oral gavage), fulvestrant (100 mg/kg, daily, subcutaneous), or OP-1074 (100 mg/kg, twice daily, oral gavage).

-

Endpoint: Tumor volume was measured over time to assess the efficacy of the treatments. OP-1074 demonstrated significant tumor shrinkage in this resistant model.[1]

Signaling Pathway and Experimental Workflow Visualizations

Caption: Mechanism of action of OP-1074 as a selective estrogen receptor degrader.

Caption: Workflow for the in vivo tamoxifen-resistant xenograft study.

Conclusion

The preclinical data for OP-1074 strongly support its development as a potent, orally bioavailable selective estrogen receptor degrader with a pure antiestrogenic profile. Its efficacy in a tamoxifen-resistant xenograft model suggests its potential for treating endocrine-resistant breast cancer. The use of this compound as a control compound has been instrumental in elucidating the critical role of stereochemistry in the interaction with the estrogen receptor. Further investigation into the specific binding kinetics and conformational changes induced by both isomers could provide deeper insights into the molecular determinants of pure antiestrogen activity, guiding the design of future endocrine therapies.

References

(R)-OP-1074: A Stereochemical Approach to Pure Anti-Estrogen Activity and its Impact on Gene Expression

(R)-OP-1074 is a synthetic, non-steroidal pure anti-estrogen that has been investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer. As a stereoisomer of the potent selective estrogen receptor degrader (SERD) OP-1074, this compound has been instrumental in elucidating the structural and mechanistic basis of estrogen receptor (ER) antagonism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its differential effects on gene expression compared to its active counterpart, primarily serving as a critical control in foundational research.

Introduction to this compound and its Stereochemical Significance

This compound is the (R)-enantiomer of OP-1074, a molecule designed to be a pure antagonist of the estrogen receptor alpha (ERα). The stereochemistry at the pyrrolidine side chain is a critical determinant of its biological activity. Research has demonstrated that the specific stereochemical configuration of OP-1074 is essential for disrupting the conformation of ERα's helix 12, a key step in preventing the receptor's activation and promoting its degradation. In contrast, this compound serves as a crucial negative control in these studies, exhibiting significantly diminished or no anti-estrogenic activity. This stark difference in activity between the two stereoisomers highlights the precise structural requirements for effective ERα antagonism and degradation.

Mechanism of Action: The Role of Helix 12 Disruption

The primary mechanism by which OP-1074 exerts its anti-estrogenic effect is through the destabilization of ERα. Upon binding to the ligand-binding domain (LBD) of ERα, OP-1074 induces a conformational change that prevents the proper positioning of helix 12, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. This disruption not only blocks transcriptional activation but also marks the receptor for proteasomal degradation.

In contrast, this compound, due to its different three-dimensional structure, does not effectively induce this disruptive conformational change in helix 12. Consequently, it fails to prevent coactivator binding and does not promote the degradation of the ERα protein. This lack of activity makes this compound an ideal tool for researchers to confirm that the observed effects of OP-1074 are specific to its unique stereochemical structure and not due to off-target effects.

Impact on Gene Expression: A Comparative Analysis

The differential effects of OP-1074 and this compound are most evident at the level of gene expression. OP-1074 potently inhibits the transcription of estrogen-responsive genes, while this compound shows little to no effect. This has been demonstrated in studies utilizing estrogen response element (ERE)-driven luciferase reporter assays.

Quantitative Data on Transcriptional Inhibition

While specific, extensive quantitative data on the genome-wide effects of this compound on gene expression are not widely available in the public domain due to its primary use as a negative control, data from ERE-luciferase reporter assays clearly demonstrate its lack of inhibitory activity compared to OP-1074.

| Compound | Target | Assay | Endpoint | Result | Reference |

| OP-1074 | Estrogen Receptor α (ERα) | ERE-tk-luciferase Reporter Assay | Inhibition of Estradiol (E2)-stimulated transcription | IC50 = 1.6 nM | [Fanning S.W., et al., 2018] |

| OP-1074 | Estrogen Receptor β (ERβ) | ERE-tk-luciferase Reporter Assay | Inhibition of Estradiol (E2)-stimulated transcription | IC50 = 3.2 nM | [Fanning S.W., et al., 2018] |

| This compound | Estrogen Receptor α/β | ERE-tk-luciferase Reporter Assay | Inhibition of Estradiol (E2)-stimulated transcription | Significantly reduced or no activity compared to OP-1074 | Implied from its use as a control in Fanning S.W., et al., 2018 |

Note: The primary literature emphasizes the role of this compound as a control compound, and as such, detailed dose-response curves and extensive gene expression profiling data for this specific isomer are not a focus of the published research. The key takeaway is its significantly lower potency compared to OP-1074.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and OP-1074.

Cell Culture and Treatment for Gene Expression Analysis

-

Cell Line: MCF-7 human breast cancer cells, which are ERα-positive, are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

-

Treatment: Cells are then treated with vehicle (e.g., DMSO), 17β-estradiol (E2) to stimulate estrogenic activity, OP-1074, or this compound at various concentrations for a specified period (e.g., 24 hours) before harvesting for RNA extraction.

ERE-Luciferase Reporter Assay

This assay is used to measure the ability of compounds to activate or inhibit ER-mediated transcription.

-

Transfection: MCF-7 cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene (e.g., ERE-tk-luc). A co-transfection with a vector expressing Renilla luciferase can be used for normalization.

-

Treatment: After transfection and hormone deprivation, cells are treated with E2 in the presence or absence of varying concentrations of OP-1074 or this compound.

-

Lysis and Luminescence Measurement: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Data Analysis: The data is typically presented as a percentage of the E2-stimulated response, and IC50 values are calculated to determine the potency of inhibition.

Signaling Pathways and Visualizations

While direct and extensive studies on the impact of this compound on global signaling pathways are limited, the mechanism of action of its active stereoisomer, OP-1074, is centered on the direct inhibition of the ERα signaling pathway. This, in turn, can indirectly affect downstream pathways that are regulated by estrogen, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell proliferation and survival.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of inhibition by a pure anti-estrogen like OP-1074. This compound would not effectively block this pathway.

Methodological & Application

Application Notes and Protocols for (R)-OP-1074 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a potent and selective pure antiestrogen that acts as a selective estrogen receptor degrader (PA-SERD). It has demonstrated significant anti-tumor efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its biological activity, including its effects on estrogen receptor (ER) signaling, ERα protein degradation, and cell proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| E2-stimulated Transcription (ERα) | - | 1.6 nM | [3] |

| E2-stimulated Transcription (ERβ) | - | 3.2 nM | [3] |

| Cell Proliferation | MCF-7 | 6.3 nM | [3] |

| Cell Proliferation | CAMA-1 | 9.2 nM | [3] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedures for culturing MCF-7 and SK-BR-3 human breast cancer cell lines, which are commonly used to study the effects of antiestrogen compounds.

Materials:

-

MCF-7 or SK-BR-3 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, or 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit estrogen-stimulated gene transcription mediated by the estrogen receptor.

Materials:

-

MCF-7 or SK-BR-3 cells

-

Complete growth medium

-

Phenol red-free DMEM supplemented with charcoal-stripped FBS

-

ERE-tk109-Luc reporter plasmid[4]

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution

-

17β-estradiol (E2) stock solution

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the ERE-tk109-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free DMEM supplemented with charcoal-stripped FBS and incubate for another 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of 1 nM E2 for 22-24 hours.[4]

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of E2-stimulated transcription for each concentration of this compound.

ERα Protein Degradation Assay (Western Blot)

This assay determines the effect of this compound on the protein levels of ERα.

Materials:

-

MCF-7 or CAMA-1 cells[3]

-

Complete growth medium

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-ERα

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with 100 nM this compound or vehicle control for 24 hours.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a loading control antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control band intensity.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of this compound on the proliferation of breast cancer cells.

Materials:

-

MCF-7 or CAMA-1 cells[3]

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0-100 nM) for 24 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the IC50 value for cell proliferation inhibition.

Visualizations

Caption: Signaling pathway of estrogen receptor activation and its inhibition by this compound.

Caption: Experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for In vivo Xenograft Studies with (R)-OP-1074

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a novel pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] This document provides detailed application notes and protocols for conducting in vivo xenograft studies with this compound, specifically focusing on its effects in a tamoxifen-resistant breast cancer model. The information herein is synthesized from published research to guide the design and execution of similar preclinical efficacy studies.

Core Efficacy Data

This compound has been shown to be highly effective in shrinking tumors in a tamoxifen-resistant xenograft model using MCF7/HER2/neu cells.[1][2] In a key study, this compound, administered orally, demonstrated superior tumor growth inhibition compared to other established endocrine therapies.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from a representative in vivo xenograft study comparing this compound with tamoxifen and fulvestrant.

| Treatment Group | Dosage | Administration Route | Mean Change in Tumor Volume (%) | Statistical Significance (vs. Fulvestrant) |

| This compound | 100 mg/kg, twice daily | Oral Gavage | Significant Tumor Regression | p < 0.05[3] |

| Tamoxifen | 100 mg/kg, daily | Oral Gavage | Tumor Growth | Not Applicable |

| Fulvestrant | 100 mg/kg, daily | Subcutaneous | Tumor Stasis/Slight Regression | Not Applicable |

| Vehicle Control | Not Applicable | Not Applicable | Progressive Tumor Growth | Not Applicable |

Experimental Protocols

This section provides a detailed methodology for a tamoxifen-resistant xenograft study with this compound, based on established protocols.

Cell Line and Culture

-

Cell Line: MCF7/HER2/neu (a human breast cancer cell line engineered to overexpress HER2 and known to develop tamoxifen resistance).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain HER2 expression.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animal Model

-

Species: Athymic nude mice (female, ovariectomized), typically 6-8 weeks old. Ovariectomy is crucial to eliminate endogenous estrogen production, allowing for controlled hormone supplementation.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water ad libitum.

Tumor Implantation

-

Estrogen Supplementation: One week prior to cell implantation, mice are implanted subcutaneously with a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol, 60-day release) to support the initial growth of the estrogen-dependent MCF7 cells.

-

Cell Preparation: MCF7/HER2/neu cells are harvested during the exponential growth phase. Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel®.

-

Implantation: Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation

-

Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups.

-

Treatment Groups:

Drug Formulation and Administration

-

This compound Formulation: Prepare a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administration: Administer the assigned treatments for the duration of the study (e.g., 21-28 days).

Endpoint and Data Collection

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints:

-

Animal body weight (measured 2-3 times per week) to assess toxicity.

-

Tumor tissue collection at the end of the study for pharmacodynamic marker analysis (e.g., ERα protein levels).

-

-

Euthanasia: Mice should be euthanized when tumors reach the predetermined maximum size, or if signs of significant toxicity are observed (e.g., >20% body weight loss).

Signaling Pathway and Mechanism of Action

This compound exerts its potent antitumor activity by directly targeting the estrogen receptor alpha (ERα). Its specific stereochemistry allows it to disrupt the conformation of helix 12 in the ligand-binding domain of ERα.[1][2] This disruption prevents the receptor from adopting an active conformation, thereby blocking downstream signaling pathways that drive cell proliferation. Furthermore, this altered conformation marks the ERα protein for proteasomal degradation, leading to a reduction in overall ERα levels within the cancer cells.

Caption: Mechanism of this compound action on ERα signaling.

Experimental Workflow

The following diagram outlines the key steps in conducting an in vivo xenograft study with this compound.

References

Application Notes and Protocols for (R)-OP-1074 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of (R)-OP-1074 in mice, based on preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

This compound is identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) that has shown efficacy in shrinking tumors in a tamoxifen-resistant xenograft model.[1] Its mechanism involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to pure antiestrogenic activity.[1]

Quantitative Data Summary

The following tables summarize the dosing and experimental parameters for this compound in key preclinical mouse models.

Table 1: Dosing Regimen for Tamoxifen-Resistant Breast Cancer Xenograft Model

| Parameter | Value | Reference |

| Compound | This compound | [2] |

| Mouse Strain | Ovariectomized athymic nude mice | [2] |

| Tumor Model | MCF7/HER2/neu cell line implant | [2] |

| Dosage | 100 mg/kg | [2] |

| Administration Route | Oral gavage | [2] |

| Frequency | Twice daily | [2] |

| Vehicle | Not specified | |

| Estrogen Supplement | Estrogen pellets implanted | [2] |

Table 2: Dosing Regimen for Uterotrophic Assay

| Parameter | Value | Reference |

| Compound | This compound | [3] |

| Mouse Strain | Ovariectomized BALB/c mice | [3] |

| Assay | Uterotrophic Assay | [3] |

| Dosage | 100 mg/kg | [3] |

| Administration Route | Oral gavage | [3] |

| Frequency | Daily for 3 days | [3] |

| Vehicle | Not specified | |

| Co-treatment | With or without 17β-estradiol (E2) | [3] |

Table 3: Pharmacokinetic Study Parameters

| Parameter | Details | Reference |

| Compound | This compound | [2] |

| Mouse Strain | Athymic nude mice (from xenograft study) | [2] |

| Sample Matrix | Plasma | [2] |

| Time Points | 0, 0.5, 1, 2, 4, 8, and 24 hours post-final dose | [2] |

| Animals per Time Point | n=10 at 0, 1, 4 hours; n=5 at 0.5, 2, 8, 24 hours | [2] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Tamoxifen-Resistant Xenograft Model

This protocol describes the methodology for assessing the in vivo efficacy of this compound in a breast cancer xenograft model resistant to tamoxifen.[2]

Materials:

-

This compound

-

MCF7/HER2/neu cells

-

Ovariectomized athymic nude mice

-

Estrogen pellets

-

Vehicle for drug formulation

-

Oral gavage needles (18-20 gauge, bulb-tipped)[4]

-

Syringes

-

Calipers for tumor measurement

-

Animal housing and husbandry equipment

Procedure:

-

Cell Culture: Culture MCF7/HER2/neu cells under standard conditions.

-

Animal Model:

-

Acclimate ovariectomized athymic nude mice for at least one week.

-

Implant estrogen pellets subcutaneously to support the growth of estrogen-dependent tumors.[2]

-

-

Tumor Implantation:

-

Inject MCF7/HER2/neu cells subcutaneously into the flank of each mouse.

-

Monitor mice for tumor growth.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size, randomize mice into treatment and control groups (n=10 animals per group).[2]

-

Measure and record the initial tumor volume for each mouse.

-

-

Drug Preparation and Administration:

-

Prepare a formulation of this compound at a concentration suitable for delivering 100 mg/kg in an appropriate volume for oral gavage.

-

Administer 100 mg/kg of this compound via oral gavage twice daily.[2] The volume should not exceed 10 ml/kg.[4]

-